molecular formula C21H19ClN6 B2864270 N-(3-chlorophenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 946348-60-3

N-(3-chlorophenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2864270
CAS No.: 946348-60-3
M. Wt: 390.88
InChI Key: JFGSVAPXJSIQRG-UHFFFAOYSA-N
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Description

“N-(3-chlorophenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives . Pyrazolo[3,4-d]pyrimidines are known to exhibit various biological activities . They form a hinge binder and have been found to form two hydrogen interactions with the Met149 of JNK3 .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives has been reported in several studies . For instance, one study described the synthesis and structure-activity relationships of a library of thirty 7H-Pyrrolo[2,3-d]pyrimidine derivatives . The study provided insights into the contributions of different aromatic, aryl, and alkyl substitutions at the C-4 position of the 7-deazapurine ring .


Molecular Structure Analysis

The molecular structure of “this compound” and similar compounds has been characterized in several studies . For instance, one study used three DFT levels to optimize several dimeric forms, achieving good agreement with the experimental spectra in the solid state .


Chemical Reactions Analysis

The chemical reactions involving “this compound” and similar compounds have been explored in several studies . For example, one study reported one-pot multicomponent reactions of 7, and 2,4-dichlorobenzaldehyde in the presence of acetophenone, ethyl cyanoacetate, diethyl malonate, and/or malononitrile .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” and similar compounds have been reported in several studies . For instance, one study reported the yield, melting point, ATR-FTIR, NMR, and HRMS of a similar compound .

Scientific Research Applications

Anti-Mycobacterial Activity

Research on pyrazolo[1,5-a]pyrimidines has demonstrated potent inhibitors of mycobacterial ATP synthase, important for the treatment of Mycobacterium tuberculosis. The structure–activity relationships of these compounds reveal that specific substitutions can enhance their effectiveness against M. tuberculosis, offering a promising avenue for anti-tuberculosis drug development (Sutherland et al., 2022).

Anticancer Agents

A series of pyrazolopyrimidine derivatives have been synthesized and evaluated for their anti-proliferative activities against human cancer cell lines, including HCT-116 human colon carcinoma and MCF-7 breast carcinoma. Some compounds exhibited potent anti-proliferative and CDK9 inhibitory activities, indicating their potential as anticancer agents (Lukasik et al., 2012).

Antiviral Activity

Another study focused on the synthesis and evaluation of 3-methyl-1,5-diphenyl-1H-pyrazole derivatives for their in vitro antiviral activity. Some of these compounds showed strong antiviral activity against herpes simplex virus type-1, suggesting their potential as antiviral agents (Tantawy et al., 2012).

Antimicrobial and Anticancer Agents

Novel pyrazole derivatives have been synthesized, exhibiting potent antimicrobial and anticancer activities. These findings underscore the dual therapeutic potential of such compounds in treating infectious diseases and cancer (Hafez et al., 2016).

Future Directions

The future directions for the research and development of “N-(3-chlorophenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine” and similar compounds could involve further exploration of their biological activities and potential therapeutic applications . For instance, one study suggested that the novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .

Properties

IUPAC Name

N-(3-chlorophenyl)-1-phenyl-6-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN6/c22-15-7-6-8-16(13-15)24-19-18-14-23-28(17-9-2-1-3-10-17)20(18)26-21(25-19)27-11-4-5-12-27/h1-3,6-10,13-14H,4-5,11-12H2,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFGSVAPXJSIQRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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